Himic anhydride

Stereochemistry Isomer Purity Polymer Chemistry

Select pure Himic anhydride (CAS 2746-19-2) for its defined exo-stereochemistry. Unlike mixed-isomer Nadic anhydride (CAS 826-62-0, endo-) or liquid MNA (CAS 25134-21-8), this white crystalline solid (mp ~140–145 °C) delivers predictable reactivity for ROMP polymers, superior heat resistance in unsaturated polyester resins, and simplified handling in solid epoxy curing formulations. Its consistent, high-purity profile makes it the reliable choice for advanced material synthesis and biomedical PP2A research—avoid unpredictable results from uncharacterized isomer blends.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 2746-19-2
Cat. No. B142255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHimic anhydride
CAS2746-19-2
Synonyms(3aR,4R,7S,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione;  Himic Anhydride;  exo-3,6-Methylene-1,2,3,6-tetrahydrophthalic Anhydride;  exo-3,6-Methylene-4-cyclohexene-1,2-dicarboxylic Anhydride;  exo-5-Norbornene-1,2-dicarboxylic Anhydr
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)OC3=O
InChIInChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6+,7-
InChIKeyKNDQHSIWLOJIGP-RNGGSSJXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Himic Anhydride (CAS 2746-19-2): Product Identification and Class Overview for Scientific Procurement


Himic anhydride (CAS 2746-19-2), systematically known as cis-5-norbornene-exo-2,3-dicarboxylic anhydride, is the thermodynamically stable exo-isomer of the norbornene-derived bicyclic anhydride family [1]. It is a white, crystalline solid with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol [2]. This compound is a key high-purity intermediate in organic synthesis and polymer chemistry, serving as a critical building block for high-performance materials, pharmaceuticals, and agrochemicals .

Why Himic Anhydride Cannot Be Simply Substituted: Isomer Purity and Reactivity Drive Performance Differentiation


Generic substitution of himic anhydride with other in-class norbornene anhydrides is inadvisable due to fundamental differences in stereochemistry, purity, and physical state. The compound's unique exo-configuration is not the kinetic product of its Diels-Alder synthesis; it requires a specific thermal equilibration step from the endo-isomer, a process that can yield a specific equilibrium mixture of isomers [1]. Commercial offerings labeled as 'Nadic anhydride' (CAS 826-62-0) are predominantly the endo-isomer [2], which exhibits different reactivity and confers different polymer properties compared to the pure exo-himic anhydride. Furthermore, derivatives like methyl nadic anhydride (MNA, CAS 25134-21-8) are liquids at room temperature [3], presenting entirely different handling, formulation, and performance characteristics from solid himic anhydride. These fundamental differences in stereochemistry, purity, and physical form necessitate a precise, evidence-based approach to compound selection.

Quantitative Evidence Guide: Verifiable Differentiation of Himic Anhydride vs. Comparators


Stereochemical Purity: Exo-Selectivity of Himic Anhydride vs. Mixed Isomer Products

Himic anhydride (CAS 2746-19-2) is the pure exo-isomer, offering a defined stereochemical starting point for synthesis. In contrast, commercially available 'Nadic anhydride' (CAS 826-62-0) is predominantly the endo-isomer, which is the kinetic product of the Diels-Alder reaction [1]. The exo-isomer can be obtained from the endo-isomer via thermal isomerization, which reaches an equilibrium mixture of 55% exo to 45% endo [2]. This inherent difference in stereochemistry is critical, as the spatial orientation of the anhydride group directly influences the reactivity and the ultimate properties of derived polymers.

Stereochemistry Isomer Purity Polymer Chemistry

Physical Form and Handling: Solid Himic Anhydride vs. Liquid MNA

Himic anhydride is a white, crystalline solid at room temperature, with a melting point range of 142-146 °C (or 158-165°C depending on purity and measurement method) [1]. In contrast, Methyl Nadic Anhydride (MNA, CAS 25134-21-8) is a liquid or low-melting solid (mp 35-45 °C) at ambient conditions [2]. This fundamental difference in physical state has significant implications for formulation, handling, and storage, particularly in industrial applications where solid dosing and mixing are preferred or required.

Physical Form Handling Formulation Polymer Chemistry

Enhanced Resin Performance: Himic Anhydride vs. Phthalic and Tetrahydrophthalic Anhydrides

When used as a comonomer in unsaturated polyester resins (UPR), himic anhydride (often referred to by its generic name, Nadic anhydride in this application) imparts a suite of superior performance characteristics compared to the commonly used phthalic anhydride (PA) and tetrahydrophthalic anhydride (THPA) [1][2]. The unique, rigid bicyclic structure of himic anhydride leads to resins with better air-drying performance, higher heat resistance, and improved mechanical properties, making it a preferred choice for high-performance applications.

Unsaturated Polyester Resin UPR Composite Materials Performance Additive

Target Application Scenarios for Himic Anhydride Driven by Quantifiable Differentiation


High-Performance Unsaturated Polyester Resin (UPR) Modification

Formulators seeking to enhance the air-drying properties, heat resistance, and mechanical strength of unsaturated polyester resins should specify himic anhydride. The compound's bicyclic structure provides a performance advantage over traditional anhydrides like phthalic anhydride, as detailed in Section 3 [1].

Synthesis of Stereochemically Defined Polymers and Advanced Intermediates

Researchers and process chemists requiring a defined exo-stereochemistry for the synthesis of advanced polymers, such as those prepared via Ring-Opening Metathesis Polymerization (ROMP) [2], or for creating specific chiral building blocks, should use pure himic anhydride. Its defined isomerism, in contrast to mixed isomer products, ensures predictable reactivity and polymer architecture.

Epoxy Resin Curing in Solid Formulation Processes

Manufacturers of epoxy-based casting, potting, and encapsulation compounds that utilize solid curing agents should select himic anhydride over its liquid counterparts like MNA. The solid, high-melting nature of himic anhydride simplifies handling, dosing, and mixing in powder coating or solid pre-mix applications, leading to more consistent and reliable curing profiles [3].

Research Tool for Protein Phosphatase 2A (PP2A) Inhibition

Biomedical researchers investigating PP2A-related pathways, such as those in asthma or cancer, can utilize himic anhydride as a defined, anhydride-modified cantharidin analogue . Its activity profile as a PP2A inhibitor makes it a specific chemical probe for studying this phosphatase.

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